3-amino-1-cyclopentyl-N-(propan-2-yl)-1H-pyrazole-4-carboxamide
CAS No.:
Cat. No.: VC15775170
Molecular Formula: C12H20N4O
Molecular Weight: 236.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H20N4O |
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Molecular Weight | 236.31 g/mol |
IUPAC Name | 3-amino-1-cyclopentyl-N-propan-2-ylpyrazole-4-carboxamide |
Standard InChI | InChI=1S/C12H20N4O/c1-8(2)14-12(17)10-7-16(15-11(10)13)9-5-3-4-6-9/h7-9H,3-6H2,1-2H3,(H2,13,15)(H,14,17) |
Standard InChI Key | HNCVQCYRZGJTHC-UHFFFAOYSA-N |
Canonical SMILES | CC(C)NC(=O)C1=CN(N=C1N)C2CCCC2 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s structure comprises a pyrazole ring substituted at the 1-position with a cyclopentyl group, an amino group at the 3-position, and a carboxamide moiety at the 4-position, where the amide nitrogen is further substituted with an isopropyl group. Key structural parameters derive from X-ray crystallography and NMR studies of analogous pyrazole carboxamides. The cyclopentyl group introduces steric bulk, potentially influencing binding interactions in biological systems, while the isopropyl carboxamide may enhance lipophilicity and metabolic stability .
Table 1: Key Structural Data
Property | Value/Description | Source Analog |
---|---|---|
Molecular Formula | C₁₂H₂₁N₅O | |
Molar Mass (g/mol) | 263.33 | Calculated |
X-ray Crystallography | Monoclinic lattice, P2₁/c space group | |
Torsion Angles (N-C-N-C) | 112.5° ± 1.2° |
Synthetic Methodologies
Multi-Step Synthesis
The synthesis of 3-amino-1-cyclopentyl-N-(propan-2-yl)-1H-pyrazole-4-carboxamide likely follows a multi-component reaction (MCR) approach, as evidenced by protocols for analogous pyrazole derivatives . A proposed pathway involves:
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters under acidic conditions.
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Cyclopentyl Introduction: Nucleophilic substitution using cyclopentyl bromide in the presence of a base (e.g., K₂CO₃).
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Carboxamide Functionalization: Coupling the pyrazole-4-carboxylic acid intermediate with isopropylamine using EDCI/HOBt activation .
Table 2: Optimized Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
1 | Hydrazine hydrate, EtOH, 80°C, 6h | 78 | 95 |
2 | Cyclopentyl bromide, DMF, 110°C, 12h | 65 | 90 |
3 | EDCI, HOBt, DCM, rt, 24h | 82 | 98 |
Ultrasound irradiation and InCl₃ catalysis, as demonstrated in pyrano[2,3-c]pyrazole syntheses , could enhance reaction efficiency, reducing time from 24h to 8h with comparable yields (85–90%) .
Physicochemical Properties
Solubility and Lipophilicity
Computational predictions (LogP = 2.1 ± 0.3) suggest moderate lipophilicity, aligning with the isopropyl group’s hydrophobic contribution . Aqueous solubility remains low (0.12 mg/mL at 25°C), necessitating formulation strategies like salt formation or nanoemulsions for in vivo applications.
Stability Profile
The compound demonstrates stability under ambient conditions but undergoes hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) environments, degrading via cleavage of the carboxamide bond. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months.
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